2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol
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Description
2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C18H22ClN7O and its molecular weight is 387.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors . They could potentially target a variety of kinases, depending on the specific substitutions on the pyrazolo[3,4-d]pyrimidine core.
Mode of Action
As potential kinase inhibitors, these compounds could bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrates and thus inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of kinase activity could affect a variety of biochemical pathways, depending on the specific kinase being targeted. This could include pathways involved in cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of these compounds would depend on their specific chemical structure. Some factors that could influence their ADME (Absorption, Distribution, Metabolism, and Excretion) properties include their lipophilicity, molecular size, and the presence of functional groups that could be metabolized by the body .
Result of Action
The cellular effects of these compounds would depend on the specific kinase being inhibited. This could result in decreased cell proliferation, induced cell death, or other effects depending on the role of the kinase in cellular processes .
Properties
IUPAC Name |
2-[4-[4-(3-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN7O/c1-24-17-15(12-20-24)16(21-14-4-2-3-13(19)11-14)22-18(23-17)26-7-5-25(6-8-26)9-10-27/h2-4,11-12,27H,5-10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIMPXWXDBWCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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